molecular formula C20H24INO B127880 2-Hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane CAS No. 142472-57-9

2-Hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane

Cat. No. B127880
M. Wt: 421.3 g/mol
InChI Key: IQKJPYWYZLQJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane, commonly known as RTI-121, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential applications in the treatment of various neurological disorders.

Mechanism Of Action

RTI-121 exerts its effects by selectively inhibiting the reuptake of dopamine, a neurotransmitter that plays a critical role in the regulation of movement, motivation, and reward. By blocking the reuptake of dopamine, RTI-121 increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.

Biochemical And Physiological Effects

RTI-121 has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, enhanced cognitive function, and reduced drug-seeking behavior. Additionally, it has been shown to increase the release of dopamine in the nucleus accumbens, a brain region that plays a critical role in reward processing.

Advantages And Limitations For Lab Experiments

RTI-121 has several advantages for lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, it also has some limitations, including its potential for abuse and the need for careful handling due to its toxic properties.

Future Directions

There are several potential future directions for the study of RTI-121. These include further investigation of its potential applications in the treatment of neurological disorders, such as Parkinson's disease, ADHD, and drug addiction. Additionally, there is a need for further research into its mechanism of action and the biochemical and physiological effects that it produces. Finally, there is a need for the development of new and improved dopamine reuptake inhibitors that have fewer limitations and greater potential for clinical use.

Synthesis Methods

RTI-121 can be synthesized using a multi-step procedure that involves the condensation of 4-iodobenzaldehyde with 4-phenylpiperidine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 2-bromo-1-chloropropane in the presence of potassium carbonate.

Scientific Research Applications

RTI-121 has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to improve motor function in Parkinson's disease animal models and reduce hyperactivity in ADHD animal models. Additionally, it has been shown to reduce cocaine self-administration in rats, suggesting its potential as a treatment for drug addiction.

properties

CAS RN

142472-57-9

Product Name

2-Hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane

Molecular Formula

C20H24INO

Molecular Weight

421.3 g/mol

IUPAC Name

1-(4-iodophenyl)-3-(4-phenylpiperidin-1-yl)propan-2-ol

InChI

InChI=1S/C20H24INO/c21-19-8-6-16(7-9-19)14-20(23)15-22-12-10-18(11-13-22)17-4-2-1-3-5-17/h1-9,18,20,23H,10-15H2

InChI Key

IQKJPYWYZLQJGX-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=CC=CC=C2)CC(CC3=CC=C(C=C3)I)O

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CC(CC3=CC=C(C=C3)I)O

synonyms

2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane
2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane hydrochloride, (+-)
2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane, (+)-125I-labeled
2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane, (+-)-125I-labeled
2-hydroxy-3-(4-iodophenyl)-1-(4-phenylpiperidinyl)propane, (-)-125I-labeled
4-HIPP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.